molecular formula C8H9BrN2O2 B13335894 2-Bromo-5-(oxetan-3-ylmethoxy)pyrimidine

2-Bromo-5-(oxetan-3-ylmethoxy)pyrimidine

Katalognummer: B13335894
Molekulargewicht: 245.07 g/mol
InChI-Schlüssel: NNCUSTKFCJQBAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-5-(oxetan-3-ylmethoxy)pyrimidine is a chemical compound with the molecular formula C8H9BrN2O2 and a molecular weight of 245.07 g/mol . This compound is characterized by the presence of a bromine atom at the 2-position and an oxetan-3-ylmethoxy group at the 5-position of the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(oxetan-3-ylmethoxy)pyrimidine typically involves the bromination of 5-(oxetan-3-ylmethoxy)pyrimidine. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent. The reaction is carried out under controlled temperature and pressure to ensure the selective bromination at the 2-position of the pyrimidine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-5-(oxetan-3-ylmethoxy)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2-amino-5-(oxetan-3-ylmethoxy)pyrimidine, while coupling reactions can produce more complex aromatic compounds .

Wissenschaftliche Forschungsanwendungen

2-Bromo-5-(oxetan-3-ylmethoxy)pyrimidine is used in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-Bromo-5-(oxetan-3-ylmethoxy)pyrimidine involves its interaction with specific molecular targets. The bromine atom and the oxetan-3-ylmethoxy group contribute to its reactivity and binding affinity. The compound can inhibit certain enzymes or interact with receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Bromo-5-(oxetan-3-ylmethoxy)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H9BrN2O2

Molekulargewicht

245.07 g/mol

IUPAC-Name

2-bromo-5-(oxetan-3-ylmethoxy)pyrimidine

InChI

InChI=1S/C8H9BrN2O2/c9-8-10-1-7(2-11-8)13-5-6-3-12-4-6/h1-2,6H,3-5H2

InChI-Schlüssel

NNCUSTKFCJQBAL-UHFFFAOYSA-N

Kanonische SMILES

C1C(CO1)COC2=CN=C(N=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.